Vascular Wall ACE Inhibition: Delapril Demonstrates Greater Potency than Enalapril and Captopril
Delapril exhibits more potent inhibition of vascular wall ACE activity than either enalapril or captopril, a property attributed to its higher lipophilicity conferred by the indanyl-glycine moiety . In spontaneously hypertensive rats (SHR), delapril at oral doses of 1–10 mg/kg produced a marked and long-lasting antihypertensive effect accompanied by suppression of angiotensin II release from the vascular wall . In stroke-prone SHR (SHR-SP) and SHR with chronic renal failure, delapril significantly improved survival rate and prevented the development of stroke, cardiac hypertrophy, and renal sclerosis beyond blood pressure reduction alone . The higher lipophilicity relative to captopril and enalapril is explicitly stated as the mechanistic basis for this enhanced vascular ACE inhibition .
| Evidence Dimension | Relative vascular wall ACE inhibitory potency |
|---|---|
| Target Compound Data | Delapril: more potent vascular wall ACE inhibitor than enalapril or captopril; lipophilicity greater than captopril and enalapril |
| Comparator Or Baseline | Enalapril and captopril: lower vascular wall ACE inhibitory potency; lower lipophilicity |
| Quantified Difference | Qualitative rank order established (delapril > enalapril ≈ captopril for vascular ACE inhibition); no single IC50 ratio reported across all three in the same assay. |
| Conditions | In vitro vascular tissue ACE assays; in vivo SHR, SHR-SP, and SHR with chronic renal failure models; oral dosing 1–10 mg/kg |
Why This Matters
Enhanced vascular wall ACE inhibition may translate into superior end-organ protection (cardiac hypertrophy, renal sclerosis, stroke prevention) compared with enalapril or captopril at equivalent systemic ACE inhibition, a consideration for procurement in cardiovascular research programs.
- [1] Saruta T, Nishikawa K. Characteristics of a new angiotensin converting enzyme inhibitor: delapril. Am J Hypertens. 1991;4(1 Pt 2):23S-28S. doi:10.1093/ajh/4.1.23s View Source
- [2] Inada Y, Tanabe M, Shibouta Y, et al. Pharmacokinetic and pharmacologic properties of delapril, a lipophilic nonsulfhydryl angiotensin-converting enzyme inhibitor. Am J Cardiol. 1995;75(18):37F-43F. doi:10.1016/s0002-9149(99)80513-x View Source
